5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Description
Significance of the Pyrazolo[4,3-b]pyridine Scaffold in Advanced Chemical Research
The pyrazolo[4,3-b]pyridine nucleus is of considerable interest to researchers due to its diverse biological activities. nih.gov Derivatives of this scaffold have been investigated for a range of therapeutic applications. For instance, certain pyrazolo[4,3-b]pyridines have been explored as potential inhibitors of enzymes such as c-Met (hepatocyte growth factor receptor), which is implicated in oncogenesis, and CDK8, a kinase involved in the regulation of gene transcription. nih.gov
Furthermore, the structural features of the pyrazolo[4,3-b]pyridine core make it a versatile platform for the development of compounds with potential applications in treating neurological disorders. One such example is VU0418506, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which has been studied for its potential in this area. nih.gov The therapeutic potential of this scaffold extends to other areas as well, with derivatives being investigated as interleukin-2 (B1167480) inducible T-cell kinase (ITK) inhibitors and corticotropin-releasing factor receptor type-1 (CRF1) antagonists. nih.gov
The synthesis of pyrazolo[4,3-b]pyridines is an active area of chemical research. Efficient synthetic protocols are continually being developed to access this important heterocyclic system. One such method involves the use of readily available 2-chloro-3-nitropyridines, which undergo a sequence of reactions including nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction to construct the fused pyrazole (B372694) ring. nih.govresearchgate.net This approach offers operational simplicity and the ability to combine multiple steps into a one-pot procedure. nih.govresearchgate.net
Contextualization of 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine within the Pyrazolo[4,3-b]pyridine Class
This compound is a specific derivative within the broader class of pyrazolo[4,3-b]pyridines. Its structure is characterized by a bromine atom at the 5-position of the bicyclic system and a methyl group attached to one of the nitrogen atoms of the pyrazole ring. The presence of a bromine atom makes this compound a potentially valuable intermediate in organic synthesis, as the bromine can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups.
While the broader pyrazolo[4,3-b]pyridine scaffold has been the subject of considerable research, detailed scientific literature specifically documenting the synthesis, properties, and applications of this compound is not extensively available in publicly accessible research databases.
General synthetic strategies for pyrazolo[4,3-b]pyridines often involve the construction of the pyrazole ring onto a pre-existing pyridine (B92270) core or, alternatively, the annulation of a pyridine ring onto a pyrazole precursor. nih.govresearchgate.net For a compound like this compound, a plausible synthetic approach could involve starting with a suitably substituted bromopyridine and constructing the methylated pyrazole ring.
The table below provides a summary of the key structural features of the parent scaffold and the specific derivative.
| Feature | Pyrazolo[4,3-b]pyridine | This compound |
| Core Structure | Fused pyrazole and pyridine rings | Fused pyrazole and pyridine rings |
| Substituents | None (parent scaffold) | - 5-bromo- 2-methyl |
| Potential Research Interest | - Kinase inhibition- Receptor modulation- Anti-inflammatory | - Synthetic intermediate- Further functionalization |
It is important to note that while general synthetic methodologies for the pyrazolo[4,3-b]pyridine class are established, specific reaction conditions and outcomes for the synthesis of this compound would require dedicated experimental investigation. The lack of specific research findings for this particular compound highlights a potential area for future exploration within the field of heterocyclic chemistry.
Structure
3D Structure
Properties
CAS No. |
1563177-30-9 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-2-methylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3 |
InChI Key |
NPMHAXUGFDCTLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Methyl 2h Pyrazolo 4,3 B Pyridine and Its Derivatives
General Synthetic Approaches to the Pyrazolo[4,3-b]pyridine Ring System
The construction of the core pyrazolo[4,3-b]pyridine ring system is generally categorized into two main retrosynthetic strategies: annulation of a pyridine (B92270) ring onto a pyrazole (B372694) precursor or annulation of a pyrazole ring onto a pyridine precursor. nih.govcdnsciencepub.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
This approach utilizes a pre-formed, suitably functionalized pyrazole as the foundational building block. The pyridine ring is then constructed upon this pyrazole core. A prevalent method involves the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dielectrophilic reagents. cdnsciencepub.com
Common dielectrophilic partners include:
1,3-Diketones and related compounds: Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and widely used strategy. mdpi.com
α,β-Unsaturated Ketones: Condensation of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by a Lewis acid such as zirconium tetrachloride (ZrCl₄), establishes the pyrazolo[3,4-b]pyridine core, which is an isomer of the target [4,3-b] system but illustrates the general principle. mdpi.com
Malondialdehydes: Substituted malondialdehydes react with aminopyrazoles to yield pyrazolo[3,4-b]pyridines, demonstrating another route to fuse a six-membered ring onto the pyrazole. arkat-usa.org
These reactions typically proceed via an initial condensation or Michael addition, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyridine ring. mdpi.commdpi.com
Alternatively, the pyrazole ring can be annulated onto a pre-existing, appropriately substituted pyridine core. This is a common and effective strategy, particularly for accessing pyrazolo[4,3-b]pyridines. nih.govcdnsciencepub.com The typical starting material is a pyridine ring that is functionalized at adjacent positions (e.g., C2 and C3) to facilitate the formation of the five-membered pyrazole ring.
A frequent approach involves using a 2-chloropyridine (B119429) derivative bearing a reactive group such as a formyl, keto, ester, or cyano group at the C3 position. nih.gov Reaction of these intermediates with hydrazine (B178648) or substituted hydrazines (like methylhydrazine, to introduce the N-methyl group) leads to a condensation-cyclization sequence, yielding the pyrazolo[4,3-b]pyridine ring system. nih.govresearchgate.net
Specific Synthetic Protocols for 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Synthesizing the specific target compound, this compound, requires methods that can control the regiochemistry of the ring system and allow for the precise placement of the bromo and methyl substituents.
An efficient and modern protocol for the synthesis of substituted pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. researchgate.netnih.gov This multi-step process involves an initial nucleophilic aromatic substitution (SNAr), followed by a modified Japp-Klingemann reaction, and culminates in the cyclization to form the pyrazole ring. nih.gov
The general sequence is as follows:
SNAr Reaction: A 2-chloro-3-nitropyridine (B167233) is reacted with a carbon nucleophile, such as the enolate of a β-ketoester, to displace the chloride.
Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then coupled with an arenediazonium salt. This is followed by a base-mediated deacylation.
Cyclization: The intermediate hydrazone undergoes an intramolecular SNAr reaction where the hydrazone nitrogen displaces the nitro group on the pyridine ring, leading to the formation of the fused pyrazolo[4,3-b]pyridine core. nih.gov
This method is advantageous due to its operational simplicity and the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner. researchgate.netnih.gov The use of substituted hydrazines or diazonium salts allows for the introduction of various substituents on the pyrazole ring.
| Starting Material (2-Chloro-3-nitropyridine derivative) | Aryl Diazonium Salt | Product (Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivative) | Yield (%) | Reference |
| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 4-Fluorophenyl diazonium tosylate | Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 71% | nih.gov |
| 2-Chloro-3-nitropyridine | 2-Cyanophenyl diazonium tosylate | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% | nih.gov |
| 2-Chloro-3-nitropyridine | 4-Bromophenyl diazonium tosylate | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83% | nih.gov |
While the use of arylidenemalononitriles and 4-nitrosoantipyrine (B43216) is a known strategy in heterocyclic synthesis, a specific, well-documented protocol for the direct synthesis of the pyrazolo[4,3-b]pyridine ring system using this combination of reagents is not prominently featured in the reviewed literature. However, related synthetic strategies employ similar building blocks. For instance, aminopyrazole derivatives can be reacted with reagents like malononitrile (B47326) or cyanoacetone to construct a fused pyridine ring, yielding pyrazolo[3,4-b]pyridine derivatives. nih.gov These reactions highlight the utility of cyano-activated methylene (B1212753) compounds in building the pyridine portion of the fused heterocyclic system.
The introduction of the bromo and N-methyl groups can be achieved either by incorporating them into the starting materials before ring formation or by functionalizing the pyrazolo[4,3-b]pyridine core after its construction.
Introducing the Bromo Substituent: The bromine atom at the C5 position can be introduced through several routes:
Using a Brominated Precursor: The synthesis can begin with a brominated pyridine or pyrazole. For example, a brominated 2-aminopyridine (B139424) could be used as a starting material for the annulation of the pyrazole ring. A patent describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, demonstrating the feasibility of using brominated precursors. google.com
Direct Bromination: The parent pyrazolopyridine ring system can undergo electrophilic bromination. The regioselectivity of this reaction would depend on the existing substituents and reaction conditions. General methods for the bromination of pyridine derivatives often employ reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), sometimes in strongly acidic media like oleum, to achieve selective halogenation. google.com
Introducing the Methyl Group: The methyl group on the N2 position of the pyrazole ring is typically introduced in one of two ways:
From Methylhydrazine: The most direct method is to use methylhydrazine as the reagent during the formation of the pyrazole ring from a pyridine precursor. The cyclization of a suitably substituted pyridine with methylhydrazine directly installs the methyl group at one of the pyrazole nitrogen atoms. The regiochemical outcome (N1 vs. N2 methylation) depends on the specific precursor and reaction conditions. cdnsciencepub.com
N-Alkylation: If the pyrazole ring is formed using unsubstituted hydrazine, an N-H pyrazolo[4,3-b]pyridine is obtained. This intermediate can then be N-methylated in a subsequent step using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The regioselectivity of methylation can be an issue, potentially yielding a mixture of N1- and N2-methylated isomers. reddit.com
Mechanistic Investigations and Regioselectivity in Pyrazolo[4,3-b]pyridine Synthesis
The synthesis of pyrazolo[4,3-b]pyridines, including derivatives of this compound, often involves multi-step reactions where the control of regioselectivity is paramount to ensure the formation of the desired isomer. Mechanistic studies are crucial for understanding the reaction pathways and optimizing conditions to favor the correct arrangement of atoms in the fused heterocyclic ring system.
An efficient method for synthesizing the pyrazolo[4,3-b]pyridine core relies on a sequence involving a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines. researchgate.netnih.gov This protocol combines the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner. researchgate.netnih.gov During these investigations, an unusual C-N migration of an acetyl group was observed, and a plausible mechanism was proposed based on isolated intermediates and NMR experiments. researchgate.netnih.gov
While detailed mechanistic studies specifically for this compound are not extensively published, insights can be drawn from the synthesis of related pyrazolopyridine isomers, such as the pyrazolo[3,4-b]pyridines. For instance, in the common three-component reaction to form 1H-pyrazolo[3,4-b]pyridines, the mechanism typically starts with the condensation between an aldehyde and a compound with an active methylene group (like a 1,3-dicarbonyl compound) to form a biselectrophile. mdpi.com This intermediate then reacts with a 5-aminopyrazole. mdpi.com
A critical aspect of this synthesis is regioselectivity, especially when using a nonsymmetrical 1,3-dicarbonyl compound. mdpi.com In such cases, two different regioisomers can potentially be formed. mdpi.com The final product distribution is dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound, which determines the initial site of nucleophilic attack by the aminopyrazole. mdpi.com
Further studies on the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes have demonstrated a cascade 6-endo-dig cyclization reaction. nih.gov Control experiments confirmed the reaction proceeds through an intermediate which then cyclizes to form the final product. nih.gov These studies highlight excellent regioselectivity, affording only the C6-substituted pyrazolo[3,4-b]pyridine, which underscores the controlled nature of the cyclization process. nih.gov Such mechanistic principles are fundamental in designing selective syntheses for any pyrazolopyridine isomer, including the [4,3-b] scaffold.
Innovations in Sustainable Synthetic Approaches for Pyrazolopyridines
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolopyridines, to reduce environmental impact. cu.edu.egnih.govbenthamdirect.com Innovations focus on the use of alternative energy sources, such as ultrasonic irradiation, and environmentally benign solvents like water and glycerol. cu.edu.egmdpi.comresearchgate.net
Ultrasonic Techniques:
Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green tool for accelerating organic reactions. jocpr.com The application of ultrasonic irradiation can lead to significantly higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. jocpr.comnih.gov This technique has been successfully applied to the synthesis of various pyrazole and fused pyrazole derivatives. researchgate.netjocpr.comacs.org
For example, a catalyst-free, four-component reaction in water under ultrasonic irradiation has been developed for the synthesis of tetrahydropyrazolopyridines. mdpi.com In one study, pyrazolo[3,4-b]pyridine derivatives were synthesized using ultrasonic irradiation in an aqueous medium with p-TSA as a catalyst. acs.org The reactions were completed in 50-70 minutes, and the products were obtained in high purity simply by filtration, avoiding the need for chromatographic purification. acs.org The use of ultrasound has been shown to increase yields from the 70-79% range obtained by conventional methods to 87-93%. jocpr.com
| Pyrazolopyridine Type | Conditions | Reaction Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Tetrahydropyrazolopyridines | Catalyst-free, Water, Ultrasonic Bath (40 kHz) | Not specified | High yields reported | mdpi.com |
| Pyrazolo[3,4-b]pyridines | p-TSA catalyst, Water, Ultrasonic Probe | 50-70 min | Rapid completion, high purity | acs.org |
| Functionalized Pyrazolo[3,4-b]pyridines | Ultrasonic irradiation | Reduced from hours to minutes | Increased from 70-79% to 87-93% | jocpr.com |
Green Solvents:
The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. thieme-connect.com Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Many synthetic procedures for pyrazole derivatives have been adapted to use water as the reaction medium, often leading to simpler work-up procedures and improved safety profiles. mdpi.comthieme-connect.com
Glycerol is another green solvent that has gained attention due to its economic availability and sustainability. cu.edu.eg It has been successfully used as a reaction medium for the synthesis of pyrazolo[3,4-d]pyrimidines, providing high yields under mild conditions. cu.edu.eg Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim][Br]), have also been employed as recyclable and non-toxic reaction media, offering advantages like enhanced reaction rates and simpler product isolation. cu.edu.eg
| Green Solvent/Catalyst System | Advantages | Applicable to | Reference |
|---|---|---|---|
| Water | Non-toxic, available, safe, simple work-up | Pyrazolo[3,4-b]pyridines | mdpi.com |
| Glycerol | Sustainable, economic, mild conditions | Pyrazolo[3,4-d]pyrimidines | cu.edu.eg |
| Ionic Liquids (e.g., [Bmim][Br]) | Non-toxic, non-corrosive, reusable, enhanced rates | Pyrazolopyrimidines | cu.edu.eg |
| Magnetic Nanocatalysts (e.g., Alg@SBA-15/Fe3O4) | High yields, short reaction times, reusable, easy separation | Pyrazolopyridine derivatives | rsc.org |
Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 2 Methyl 2h Pyrazolo 4,3 B Pyridine
Elucidation of Molecular Structure using X-ray Crystallography for Pyrazolo[4,3-b]pyridine Derivatives
While a specific single-crystal X-ray diffraction study for 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is not publicly available, extensive crystallographic analysis of closely related pyrazolo[4,3-b]pyridine and pyrazolo[4,3-c]pyridine derivatives provides a clear and accurate model of its expected solid-state structure. ekb.egrsc.org X-ray studies confirm that the pyrazolo[4,3-b]pyridine core is an essentially planar bicyclic system, a feature critical to its molecular interactions.
Studies on similar substituted brominated pyridines, such as 5-bromo-2-methylpyridine (B113479) N-oxide, reveal precise bond lengths and angles for the pyridine (B92270) portion of the molecule. sci-hub.se In these structures, the C-Br bond distance is a key parameter, and the atoms of the pyridine ring are coplanar. The fusion of the pyrazole (B372694) ring to the pyridine backbone is expected to maintain this planarity. The analysis of various pyrazolo[4,3-c]pyridine derivatives further shows that the central scaffold forms favorable π–π stacking interactions, a characteristic that is anticipated to be present in the this compound structure as well. ekb.eg
| Parameter | Description | Observed Value Range in Analogs | Reference |
|---|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic, Triclinic | sci-hub.segoogle.com |
| Space Group | The symmetry group of the crystal. | P-1, P2₁/c | sci-hub.segoogle.com |
| Molecular Geometry | Overall shape and planarity. | Essentially planar fused rings | ekb.egsci-hub.se |
| Intermolecular Interactions | Forces between adjacent molecules. | π–π stacking, C—H⋯O/N hydrogen bonds | ekb.egsci-hub.se |
Comprehensive Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and structural details of this compound in non-crystalline states. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the N-methyl group. The chemical shifts of the aromatic protons are influenced by the bromine atom and the fused pyrazole ring. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the bicyclic system and the methyl group. Although specific, fully assigned spectral data for this exact isomer is not detailed in published literature, data from closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives and precursors like N-[5-bromo-2-methylpyridine-3-yl]acetamide allow for an accurate prediction of the expected chemical shifts. google.comscirp.orgmdpi.com
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3 (pyrazole ring) | ~8.0 - 8.2 | Singlet (s) |
| H-4 (pyridine ring) | ~8.4 - 8.6 | Doublet (d) | |
| H-6 (pyridine ring) | ~7.8 - 8.0 | Doublet (d) | |
| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | |
| ¹³C | C-3 | ~130 - 135 | - |
| C-3a | ~145 - 150 | - | |
| C-4 | ~148 - 152 | - | |
| C-5 | ~115 - 120 | - | |
| C-6 | ~138 - 142 | - | |
| C-7a | ~125 - 130 | - | |
| C=N (pyrazole) | ~150 - 155 | - | |
| N-CH₃ | ~35 - 40 | - |
IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic C-H stretching and bending modes, as well as stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings. Analysis of related brominated pyridine compounds provides a reference for assigning these bands. researchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3150 | Stretching | Aromatic C-H |
| 2900 - 3000 | Stretching | Methyl C-H |
| 1550 - 1620 | Stretching | Aromatic C=C and C=N |
| 1400 - 1500 | In-plane Bending | Aromatic C-H |
| 1000 - 1100 | Stretching | C-N |
| 500 - 600 | Stretching | C-Br |
Mass spectrometry is a definitive technique for confirming the molecular weight and formula of a compound. For this compound (C₇H₆BrN₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with this formula. The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2). chemicalbook.com The fragmentation pattern would further corroborate the structure, likely showing loss of the methyl group (M-15) or the bromine atom (M-79/81).
| Parameter | Description | Expected Value (m/z) |
|---|---|---|
| Molecular Formula | Elemental composition | C₇H₆BrN₃ |
| Molecular Weight | Calculated molecular mass | 211.97 g/mol |
| Molecular Ion Peak [M]⁺ | Ionized intact molecule (with ⁷⁹Br) | ~211 |
| Isotope Peak [M+2]⁺ | Ionized intact molecule (with ⁸¹Br) | ~213 |
| Key Fragments | Common fragmentation products | [M-CH₃]⁺, [M-Br]⁺ |
Tautomeric Considerations within the Pyrazolo[4,3-b]pyridine System
The unsubstituted pyrazolo[4,3-b]pyridine core can theoretically exist in two annular tautomeric forms: the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole nitrogen. Computational and experimental studies on the related pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is generally more stable.
However, the subject compound, this compound, has a methyl group covalently bonded to the nitrogen at position 2 (N-2). This substitution definitively "locks" the molecule into the 2H-tautomeric form. Consequently, the potential for tautomerism is eliminated. This structural rigidity is significant, as it ensures that the compound exists as a single, well-defined isomer, which simplifies its spectroscopic analysis and ensures consistent biological or chemical activity without interference from other tautomeric forms.
Computational and Theoretical Studies on Pyrazolo 4,3 B Pyridine Systems
Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net For pyrazolo[3,4-b]pyridine derivatives, a related and extensively studied isomeric system, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometries. researchgate.net These calculations provide excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the theoretical models. nih.gov
DFT studies are crucial for understanding the reactivity of these molecules. By calculating various quantum chemical descriptors, researchers can predict how the molecule will behave in a chemical reaction. These descriptors include total energy, Mulliken atomic charges, and dipole moments, which offer insights into the molecule's stability and polarity. researchgate.net For instance, DFT calculations have been used to analyze the binding mechanisms of pyrazolo[3,4-b]pyridine derivatives with biological targets like kinases, providing a theoretical foundation for their observed anti-cancer activities. nih.govnih.gov The structural and electronic data derived from DFT are fundamental for building pharmacophore models and understanding structure-activity relationships (SAR). researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. acs.org In the study of pyrazolo[3,4-b]pyridine derivatives, FMO analysis reveals how different substituents on the heterocyclic core affect the electronic properties and reactivity of the molecule. For example, one highly active pyrazolo[3,4-b]pyridine compound was found to have an energy gap of 0.17 eV, indicating significant potential for chemical interaction. acs.org
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 2g acs.org | - | - | 0.17 |
Note: Data is for pyrazolo[3,4-b]pyridine derivatives as illustrative examples of the pyrazolo-pyridine system.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are favorable for nucleophilic attack. ias.ac.inresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For pyrazolo[3,4-b]pyridine systems, MEP analysis helps identify the most reactive sites. acs.org The electron-rich regions, often located around nitrogen atoms or other electronegative substituents, are highlighted in red and are recognized as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net This analysis is instrumental in understanding how these molecules interact with biological receptors, such as the active sites of enzymes, which is crucial for drug design. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the distribution of electron density into atomic and bonding orbitals, offering insights into charge transfer, hyperconjugative interactions, and bond strengths. researchgate.net
In heterocyclic systems like pyrazolo-pyridines, NBO analysis can quantify the delocalization of electron density from lone pairs of heteroatoms into antibonding orbitals of adjacent bonds. These interactions, known as hyperconjugative interactions (often denoted as E(2) energies), contribute significantly to the stability of the molecule. A higher E(2) value indicates a stronger interaction and greater stabilization. By analyzing the natural atomic charges and the composition of the natural bond orbitals, researchers can gain a deeper understanding of the electronic effects of different substituents on the pyrazolo-pyridine ring system. This information helps to rationalize the observed chemical reactivity and biological activity. researchgate.net
Theoretical Spectroscopic Predictions and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.net For pyrazolo[3,4-b]pyridine derivatives, DFT calculations are employed to predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR). nih.govacs.org
A strong correlation between the calculated and experimental spectra serves as a powerful validation of the proposed molecular structure. researchgate.net For example, the theoretical FT-IR spectra can help in the assignment of characteristic vibrational bands, such as those for C=N, C=C, and C-H stretching and bending modes within the pyrazolo-pyridine core. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts often show excellent agreement with experimental values, aiding in the precise assignment of signals to specific atoms in the molecule. acs.orgresearchgate.net This synergy between theoretical prediction and experimental measurement is indispensable for the structural elucidation of complex heterocyclic compounds. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo[4,3-b]pyridine |
Research Applications and Chemical Transformations of 5 Bromo 2 Methyl 2h Pyrazolo 4,3 B Pyridine
The Compound as a Key Intermediate in Organic Synthesis
The strategic placement of a bromine atom on the pyridine (B92270) ring and the presence of the pyrazole (B372694) moiety make 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine an ideal substrate for a variety of chemical transformations. It is particularly well-suited for reactions that form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. acs.org The bromine atom at the C-5 position of the pyrazolo[4,3-b]pyridine core is readily activated by palladium catalysts, facilitating the formation of new bonds.
The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. mdpi.com This reaction is highly effective for elaborating the this compound scaffold. Researchers have successfully coupled various aryl and heteroaryl boronic acids with similar bromo-substituted heterocyclic systems, demonstrating the versatility of this approach. mdpi.comnih.govresearchgate.net These reactions typically proceed in good yields and tolerate a wide range of functional groups. mdpi.com
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This transformation has been applied to related pyrazolopyridine scaffolds to introduce amine substituents, which are crucial functional groups in many biologically active molecules. nih.govrsc.org The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, with conditions optimized to accommodate various amine coupling partners. nih.govresearchgate.net
The following table summarizes typical conditions for these palladium-catalyzed reactions on analogous bromo-heterocyclic substrates.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85–95 | Moderate to Good | mdpi.com |
| Suzuki Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good | nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | t-BuONa | Toluene | N/A | Good | nih.gov |
The pyrazole ring of this compound contains nitrogen atoms that can be selectively functionalized. The 2H-pyrazolo[3,4-b]pyridine system, an isomer of the title compound, exists in tautomeric forms, which influences its reactivity. nih.gov In the case of this compound, the N-2 position is already substituted with a methyl group. However, the N-1 nitrogen of the parent 1H-pyrazolo[4,3-b]pyridine scaffold is a key site for modification.
Synthetic strategies often involve the protection or alkylation of this nitrogen atom. For instance, protecting groups like the p-methoxybenzyl (PMB) group can be introduced to shield the nitrogen during subsequent reactions. nih.gov This allows for precise chemical modifications at other positions of the molecule before the protecting group is removed. Furthermore, direct alkylation or arylation at the pyrazole nitrogen provides a straightforward route to introduce additional diversity and modulate the molecule's properties. rsc.org
Design and Development of Novel Heterocyclic Architectures
The ability to selectively functionalize this compound at multiple positions makes it an excellent starting material for the synthesis of novel and complex heterocyclic architectures. researchgate.netnih.govnih.gov By combining cross-coupling reactions at the C-5 position with functionalization at the pyrazole or pyridine nitrogens, chemists can construct elaborate polycyclic systems.
For example, the pyrazolo[4,3-b]pyridine core has been incorporated into larger molecular frameworks to improve pharmacokinetic properties, such as metabolic stability. nih.gov In one instance, a pyrazolo[4,3-b]pyridine ring was synthesized to replace a metabolically vulnerable pyrrolo[3,2-b]pyridine moiety, demonstrating a rational design approach to creating improved molecular architectures. nih.gov The synthesis of such fused systems is a testament to the utility of pyrazolopyridine building blocks in medicinal chemistry and drug discovery. researchgate.netresearchgate.net
Exploration in Materials Science and Advanced Functional Molecules
The electronic properties of nitrogen-containing heterocycles make them attractive candidates for applications in materials science. ossila.com The pyrazolo[4,3-b]pyridine scaffold, being an electron-deficient aromatic system, has potential for use in organic electronics, such as organic light-emitting diodes (OLEDs). ossila.com Related halogenated pyridine derivatives are used as building blocks for semiconductor materials. ossila.com
The functionalization of this compound through cross-coupling reactions allows for the attachment of various chromophores and electronically active groups. This can be used to tune the optical and electronic properties of the resulting molecules. For instance, Buchwald-Hartwig amination has been used to synthesize highly fluorescent, star-shaped organic semiconductors from bromoarene precursors, a strategy that could be applied to this pyrazolopyridine scaffold. nih.gov This opens up possibilities for creating novel conductive materials, chemosensors, or components for electronic devices.
Ligand Development for Molecular Probes and Mechanistic Biological Studies
The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov The pyrazolo[4,3-b]pyridine and the isomeric pyrazolo[3,4-b]pyridine cores are frequently found in molecules designed to target the ATP-binding site of various kinases. nih.govnih.gov
This framework is particularly useful for developing molecular probes to investigate enzyme mechanisms and receptor targeting. For example, derivatives of pyrazolo[4,3-b]pyridine have been designed as inhibitors for c-Met and Interleukin-2-inducible T-cell kinase (ITK), while the isomeric pyrazolo[3,4-b]pyridine is a key scaffold for inhibitors of Tropomyosin receptor kinases (TRKs). nih.govnih.govrsc.org By systematically modifying the substituents on the pyrazolopyridine core, researchers can study structure-activity relationships (SAR) and understand the specific interactions between the ligand and the protein target. mdpi.com This knowledge is crucial for elucidating biological pathways and designing more selective therapeutic agents, separate from any clinical outcomes. The pyrazolo[4,3-e] mdpi.comnih.govtriazine scaffold, another related heterocyclic system, has also shown promise in targeting kinases like AKT. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via cyclization reactions using pyridyne intermediates or phase-transfer catalysis. For example, brominated pyridine precursors (e.g., 5-bromopyridine-2,3-diamine) can react with aldehydes under phase-transfer conditions (solid-liquid) in solvents like DMF, catalyzed by p-toluenesulfonic acid . Optimizing reaction time (e.g., reflux for 4–6 hours) and stoichiometry improves yields. Post-synthesis purification via recrystallization (ethanol/ethyl acetate) or column chromatography is critical for isolating high-purity products .
Q. How should researchers characterize the structure and purity of this compound?
- Answer : Use a combination of NMR (¹H, ¹³C) to confirm substituent positions and crystallinity. X-ray crystallography is recommended for unambiguous structural determination, as demonstrated for related brominated pyrazolo-pyridines . Mass spectrometry (HRMS) and HPLC (≥95% purity) are essential for verifying molecular weight and purity. For bromine confirmation, X-ray fluorescence or elemental analysis is advised .
Q. What safety precautions are necessary when handling this compound?
- Answer : The compound may pose hazards (H302, H315, H319, H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water (P305+P351+P338) and ensuring proper ventilation. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization be addressed?
- Answer : Regioselectivity in brominated heterocycles depends on electronic and steric factors. For example, directing groups (e.g., methyl at position 2) can influence bromine placement. Computational modeling (DFT) predicts electron density distribution to guide reagent choice (e.g., NBS vs. Br₂). Experimental validation via comparative NMR studies of isomers is critical .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups to this scaffold?
- Answer : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos to enhance reactivity. For example, Suzuki coupling of 5-bromo derivatives with boronic acids requires anhydrous toluene/DMF, K₃PO₄ as base, and reflux (90–110°C). Catalyst loading (0.1–1 mol%) and degassing improve yields. Monitor reaction progress via TLC or LC-MS .
Q. How do structural modifications (e.g., substituent position, halogen replacement) affect biological activity?
- Answer : Bromine at position 5 enhances electrophilic reactivity, making the compound a candidate for kinase inhibition. Compare analogs (e.g., 6-bromo vs. 5-bromo) in bioassays (e.g., antiproliferative activity in cancer cell lines). Replace bromine with iodine or trifluoromethyl groups to study SAR trends. Computational docking (e.g., AutoDock) predicts binding affinities .
Q. What analytical methods resolve contradictions in reported spectral data for similar compounds?
- Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Use deuterated DMSO or CDCl₃ for consistency. For conflicting melting points, DSC analysis provides precise thermal profiles. Cross-validate with independent synthetic batches and reference standards .
Q. How can reaction scalability challenges (e.g., low yields, side products) be mitigated in large-scale synthesis?
- Answer : Optimize solvent volume (e.g., reduce DMF usage via microwave-assisted synthesis) and switch to flow chemistry for continuous processing. Implement quenching protocols (e.g., ammonium pyrrolidinedithiocarbamate) to remove Pd residues. Scale-up recrystallization using mixed solvents (water/ethanol) enhances yield reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
